1-(trans-4-Pentylcyclohexyl)-4-propylbenzene
Overview
Description
1-(trans-4-Pentylcyclohexyl)-4-propylbenzene is a chemical compound with a structure of pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of cyclohexane ring in trans-geometry . It is a rod-like liquid crystal with a nematic to isotropic phase transition .
Synthesis Analysis
The synthesis of similar compounds, such as p-Alkylcyclohexyl benzonitriles, has been achieved by stirring with lithium aluminum hydride in diethyl ether at room temperature . This procedure is also applicable to p-alkyl substituted cyanobiphenyls, which give liquid crystalline biphenylamines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of cyclohexane ring in trans-geometry . The molecular formula is C18H25N .Scientific Research Applications
Chemical Degradation and Stability
1-(trans-4-Pentylcyclohexyl)-4-propylbenzene, and its related compounds, have been studied for their chemical degradation properties. For instance, 4-(trans-4-pentylcyclohexyl)fluorobenzene, when heated in air, mainly undergoes oxidation of the cyclohexane ring, leading to the formation of alcohols, ketones, and carboxylic acids (Szulc & Stolarz, 1998).
Liquid Crystal Research
The compound and its variants have significant applications in liquid crystal research. For example, 4-(trans-4′-n-hexylcyclohexyl)isothiocyanatobenzene (6CHBT) has been studied for its dielectric properties under varying pressures and temperatures, indicating its potential use in liquid crystal displays and other electronic applications (Urban & Würflinger, 1992). Moreover, the dispersion of nematic liquid crystals like 6CHBT and PCH5 in binary mixtures with ionic liquids has shown potential for device development applications due to changes in droplet size and nematic director orientation under electric signals (Srivastava, Singh, Dhar, & Singh, 2015).
Molecular Dynamics and Simulation Studies
Molecular dynamics simulations have been employed to study the isomerization and molecular orientation of liquid crystals formed by azobenzene and (1-cyclohexenyl)phenyldiazene, which is closely related to this compound. These studies help understand the growth process of nematic phases and the effects of isomerization reactions on molecular orientation (Xue, Zhao, Lu, Li, & Li, 2011).
Synthesis and Material Development
The synthesis of related compounds, such as trans-p-pentylcyclohexylbenzylketone, an intermediate in the synthesis of ethane's liquid crystal, highlights the importance of these chemicals in developing new materials with specific properties (Sun Hong-jie, 2005).
Catalytic and Polymerization Applications
The compound and its derivatives have been used in studying catalytic and polymerization reactions. For example, the copolymerization of epoxide with carbon dioxide in the presence of catalysts like diethylzinc and polyhydric phenol is significant for creating polymers with specific characteristics, where related cyclohexene oxides are used (Kuran & Listoś, 1994).
Safety and Hazards
Properties
IUPAC Name |
1-(4-pentylcyclohexyl)-4-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h9-10,13-14,18,20H,3-8,11-12,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBBPIPXHBOXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00888603, DTXSID701004543 | |
Record name | Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00888603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Pentylcyclohexyl)-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701004543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82991-48-8, 84257-59-0 | |
Record name | Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082991488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00888603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Pentylcyclohexyl)-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701004543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-trans-Pentylcyclohexyl)-4-propylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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